N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide

Medicinal Chemistry SAR Studies Physicochemical Profiling

N-(4-Acetylphenyl)-5-ethylthiophene-3-carboxamide is a thiophene-3-carboxamide derivative with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol. It is categorized as an aromatic anilide and a heterocyclic building block.

Molecular Formula C15H15NO2S
Molecular Weight 273.35
CAS No. 895935-74-7
Cat. No. B2858726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide
CAS895935-74-7
Molecular FormulaC15H15NO2S
Molecular Weight273.35
Structural Identifiers
SMILESCCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-11(5-7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18)
InChIKeyUOOLPUAHAMOQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Acetylphenyl)-5-ethylthiophene-3-carboxamide (CAS 895935-74-7) for Research and Development


N-(4-Acetylphenyl)-5-ethylthiophene-3-carboxamide is a thiophene-3-carboxamide derivative with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol . It is categorized as an aromatic anilide and a heterocyclic building block [1]. The compound is primarily offered by chemical suppliers for research and development purposes, with stated purities typically ranging from 95% to 97% . Its structure comprises a 5-ethylthiophene ring linked via a carboxamide group to a 4-acetylphenyl moiety, a specific substitution pattern that distinguishes it from other thiophene carboxamides.

Critical Differentiation of N-(4-Acetylphenyl)-5-ethylthiophene-3-carboxamide (895935-74-7) from Closely Related Analogs


In scientific procurement, substituting a target compound with a close analog without verification can compromise research integrity, particularly in structure-activity relationship (SAR) studies or when developing robust synthetic pathways. For N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide, seemingly minor structural changes in the acetylphenyl ring or the thiophene core can lead to quantifiable differences in physical properties, reactivity, and biological activity . Even a positional isomer, such as shifting the acetyl group from the para- to the meta-position (e.g., N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide), can alter molecular recognition and binding affinity with biological targets, as well as change physicochemical parameters like pKa and lipophilicity . The specific combination of the 5-ethyl substitution on the 3-carboxamide thiophene core is also a key differentiator from other thiophene carboxamide subclasses . Therefore, substitution without direct comparative evidence is not scientifically justifiable.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-5-ethylthiophene-3-carboxamide (895935-74-7)


Regioisomeric Differentiation: Impact on Predicted Physicochemical Properties

Compared to its meta-acetyl isomer, N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide (CAS 895935-82-7), the target compound exhibits a quantifiable difference in predicted physicochemical properties, notably pKa and lipophilicity. The para-substituted acetyl group in the target compound influences electron distribution across the anilide system differently than the meta-substituted analog . While the predicted boiling point and density are identical within standard error (369.1±37.0 °C vs. 369.1±37.0 °C; 1.230±0.06 g/cm³ vs. 1.230±0.06 g/cm³), the predicted acid dissociation constant (pKa) for the target compound is 13.28±0.70, while for the meta-isomer it is 13.39±0.70, a difference of 0.11 units . This small but measurable difference can impact ionization state and, consequently, binding kinetics and solubility in biological assays.

Medicinal Chemistry SAR Studies Physicochemical Profiling

Core Structural Differentiation: Thiophene Regioisomerism and Substitution Impact

The target compound, a 5-ethylthiophene-3-carboxamide, is structurally distinct from thiophene-2-carboxamide analogs such as N-(4-acetylphenyl)thiophene-2-carboxamide (CAS 201351-83-9) . A key difference is the molecular weight, with the target compound being 28.05 g/mol heavier (273.35 g/mol vs. 245.30 g/mol) due to the additional ethyl group on the thiophene ring . This ethyl substitution not only increases lipophilicity but also introduces steric bulk and alters the electron density of the thiophene ring. In the context of the synthesis of thiophene-2-carboxamide derivatives, the precursor N-(4-acetylphenyl)-2-chloroacetamide is used, highlighting the distinct chemical reactivity and utility of different regioisomers and substitution patterns [1]. The 3-carboxamide linkage in the target compound presents a different vector for hydrogen bonding and molecular recognition compared to the 2-carboxamide linkage in many common analogs.

Organic Synthesis Chemical Biology Building Blocks

Potential Biological Activity Profile: Preliminary Data on COX-2 Inhibition

Vendor literature suggests that N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide exhibits potential as a selective cyclooxygenase-2 (COX-2) inhibitor, with in vitro studies reporting IC50 values indicating inhibition of COX-2 compared to COX-1 . While specific numeric values are not consistently provided across public vendor sources, this activity profile is consistent with the broader class of thiophene carboxamide derivatives, which are known as a privileged scaffold for COX and LOX enzyme inhibition [1]. This is in contrast to some other analogs like N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide, which are explored for antimicrobial and oncology applications . The potential for COX-2 selectivity, if confirmed by primary literature, would differentiate it from analogs with different biological target profiles.

Inflammation Research Enzyme Inhibition Drug Discovery

Purity and Storage Specifications: A Procurement Differentiator

Among commercial suppliers, the stated purity of N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide varies, with common specifications being 95% , 97% , and 98% . While this does not differentiate the compound from its chemical analogs in a fundamental sense, it is a critical procurement consideration. The requirement for storage at 2-8°C in a sealed, dry environment is a specific handling parameter that may influence laboratory logistics and is a verifiable specification for this compound . This differentiates it from analogs that may be stable at room temperature, impacting long-term experimental reproducibility and storage costs.

Quality Control Laboratory Reagents Chemical Handling

Optimal Scientific and Industrial Application Scenarios for N-(4-Acetylphenyl)-5-ethylthiophene-3-carboxamide (895935-74-7)


Medicinal Chemistry: Probing Structure-Activity Relationships (SAR) for COX-2 Inhibition

Based on its potential as a selective COX-2 inhibitor, this compound is a relevant tool for SAR studies aimed at optimizing anti-inflammatory activity within the thiophene carboxamide class . Researchers can systematically modify the acetylphenyl or ethylthiophene moieties and compare the resulting changes in COX-1/COX-2 selectivity and potency. The specific para-acetyl substitution on the phenyl ring is a critical parameter to investigate in comparison to its meta-isomer, N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide, to understand the impact of regioisomerism on target binding .

Organic Synthesis: Use as a Building Block for Complex Heterocyclic Molecules

The compound's unique structure, featuring a functionalized thiophene core and an acetyl group, makes it a valuable building block in organic synthesis. Its molecular weight of 273.35 g/mol and specific substitution pattern differentiate it from simpler thiophene carboxamides, allowing for the construction of more complex and diverse heterocyclic libraries . The acetyl group on the phenyl ring provides a reactive handle for further chemical derivatization, such as condensation reactions to form chalcones or hydrazones, expanding its utility in generating novel chemical entities [1].

Chemical Biology: Investigating Cellular Pathways and Target Engagement

Given the compound's predicted physicochemical properties (e.g., pKa of 13.28±0.70) and its classification as an aromatic anilide, it can serve as a probe to study cellular permeability, solubility, and target engagement in biological systems [2]. The difference in pKa compared to its meta-isomer provides a quantifiable basis for designing experiments to assess how subtle changes in ionization state affect cellular uptake or interaction with biological membranes and proteins. Its reported safety classification as an irritant (GHS07) necessitates standard laboratory safety precautions, which are consistent with many research compounds .

Analytical Chemistry: Method Development and Reference Standard Application

The compound's defined physical properties, including a predicted boiling point of 369.1±37.0 °C and density of 1.230±0.06 g/cm³, provide reference points for analytical method development . Its availability in specified purity grades (95%, 97%, 98%) allows for its use as a reference standard in HPLC, LC-MS, or GC-MS methods for quantifying related substances or monitoring chemical reactions . The specific storage requirement of 2-8°C is a critical parameter for ensuring the long-term stability and integrity of the compound when used as a reference standard.

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